molecular formula C12H14O2 B12529550 1-Hydroxy-1-phenylhex-4-en-3-one CAS No. 651738-86-2

1-Hydroxy-1-phenylhex-4-en-3-one

Cat. No.: B12529550
CAS No.: 651738-86-2
M. Wt: 190.24 g/mol
InChI Key: VWVNHNNRZMUMFB-UHFFFAOYSA-N
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Description

1-Hydroxy-1-phenylhex-4-en-3-one is an organic compound with the molecular formula C12H14O2. It is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a hexenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-1-phenylhex-4-en-3-one can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base, followed by a series of oxidation and reduction steps to introduce the hydroxyl group and the double bond . The reaction conditions typically involve the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-hydroxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-1-phenylhex-4-en-3-one is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

651738-86-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-hydroxy-1-phenylhex-4-en-3-one

InChI

InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h2-8,12,14H,9H2,1H3

InChI Key

VWVNHNNRZMUMFB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

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